Boc-3-Nitro-D-phenylalanine

Catalog No.
S9098901
CAS No.
M.F
C14H18N2O6
M. Wt
310.30 g/mol
Availability
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Boc-3-Nitro-D-phenylalanine

Product Name

Boc-3-Nitro-D-phenylalanine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

OWTGPXDXLMNQKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Boc-3-Nitro-D-phenylalanine, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid, belongs to the class of protected α-amino acids. Its molecular formula is C₁₄H₁₈N₂O₆, with a molecular weight of 310.30 g/mol. The compound’s structure comprises three key components:

  • A D-phenylalanine backbone, ensuring chirality at the α-carbon.
  • A Boc group (tert-butyloxycarbonyl) attached to the amino group, providing acid-sensitive protection.
  • A nitro (-NO₂) substituent at the third position of the aromatic ring, introducing electronic modulation.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemistry and functional groups, while common synonyms include Boc-D-Phe(3-NO₂)-OH and MFCD01317702. The SMILES notation CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O and InChIKey OWTGPXDXLMNQKK-LLVKDONJSA-N provide unambiguous machine-readable identifiers.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₆
Molecular Weight310.30 g/mol
CAS Registry Number158741-21-0
IUPAC Name(2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Synonymous IdentifiersBoc-D-3-Nitrophe, MFCD01317702, SCHEMBL9956668

The Boc group’s role is to shield the amine during synthetic steps, while the nitro group directs electrophilic substitution reactions and serves as a precursor for reduced functionalities (e.g., amines).

Historical Development in Organic Synthesis

The development of Boc-3-Nitro-D-phenylalanine is intertwined with advancements in peptide synthesis and protecting group chemistry. The Boc group was first introduced in 1955 by Sheehan and Hess, who utilized dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for peptide bond formation. This innovation laid the groundwork for Bruce Merrifield’s solid-phase peptide synthesis (SPPS) in the 1960s, where Boc-protected amino acids became standard building blocks.

Key milestones include:

  • 1955: Introduction of the Boc group for amine protection.
  • 1963: Merrifield’s SPPS methodology, leveraging Boc-amino acids.
  • 1990s: Commercialization of Boc-3-Nitro-D-phenylalanine by suppliers like Matrix Scientific and TCI Chemicals.

Role in Contemporary Peptide Chemistry

In modern peptide synthesis, Boc-3-Nitro-D-phenylalanine serves two primary functions:

  • Orthogonal Protection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation without disturbing other protecting groups.
  • Side-Chain Functionalization: The nitro group is reduced to an amine (-NH₂) post-synthesis, facilitating conjugation or cross-linking. This is critical for producing antibody-drug conjugates or fluorescently labeled peptides.

A comparison of Boc with other protecting groups highlights its advantages:

Protecting GroupRemoval ConditionsCompatibilityUse Case Example
BocAcid (TFA, HCl)OrthogonalSPPS with Fmoc chemistry
FmocBase (piperidine)OrthogonalAcid-sensitive substrates
CbzHydrogenolysisNon-orthogonalSolution-phase synthesis

The nitro group’s meta-substitution pattern avoids steric hindrance during coupling reactions, ensuring high yields in peptide assembly. For example, in synthesizing nitroaryl-modified enkephalins, Boc-3-Nitro-D-phenylalanine achieves >95% coupling efficiency when activated with carbodiimides like DIC or TBEC.

Traditional Protection-Deprotection Strategies

The synthesis of Boc-3-nitro-D-phenylalanine historically relied on sequential protection-deprotection steps to achieve regioselective functionalization. The Boc group, introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions, protects the α-amino group while allowing nitration at the phenyl ring’s 3-position. Early methodologies employed mixed sulfuric-nitric acid systems for electrophilic aromatic substitution, though these often resulted in over-nitration or racemization [6].

A critical advancement involved the use of trifluoroacetic acid (TFA) for Boc deprotection, which operates under mild acidic conditions (pH 2–3) to minimize side reactions [2]. However, TFA’s corrosivity and environmental toxicity spurred the development of alternative deprotection agents. Recent studies demonstrate that choline chloride/p-toluenesulfonic acid deep eutectic solvents (DES) achieve Boc removal at 60°C with 98% efficiency, offering a recyclable and non-toxic platform [2].

Table 1: Comparison of Boc Deprotection Methods

AgentTemperature (°C)Efficiency (%)Environmental Impact
Trifluoroacetic Acid2599High
HCl/Dioxane4095Moderate
DES (ChCl/p-TsOH)6098Low

Modern Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of Boc-3-nitro-D-phenylalanine has been revolutionized by enzymatic and transition metal-catalyzed methods. Phenylalanine ammonia lyases (PALs), engineered for expanded substrate scope, catalyze the anti-Markovnikov addition of ammonia to 3-nitrocinnamic acid, yielding D-phenylalanine derivatives with >99% enantiomeric excess (ee) [3]. This one-pot chemoenzymatic cascade combines PAL-mediated amination with stereoselective oxidation using L-amino acid deaminases (LAADs), followed by nonselective borane reduction to achieve deracemization [3].

Transition metal catalysis, particularly using ruthenium-phosphine complexes, enables dynamic kinetic resolution of racemic nitro-phenylalanine precursors. These systems achieve turnover frequencies of 1,200 h⁻¹ and ee values of 94% under hydrogenation conditions (50 bar H₂, 80°C) [3].

Table 2: Catalytic Systems for Asymmetric Synthesis

CatalystSubstrateee (%)Yield (%)
PAL/LAAD Cascade3-Nitrocinnamic Acid9985
Ru-BINAPβ-Nitroacrylate9491
Pd-NHCNitroolefin8988

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) employing Boc-3-nitro-D-phenylalanine leverages its orthogonality to Fmoc/t-Bu protection schemes. Resins functionalized with hydroxymethylphenoxyacetic acid (HMPA) enable efficient coupling via carbodiimide activators, with coupling efficiencies exceeding 98% per cycle [1]. The nitro group’s electron-withdrawing nature enhances resistance to acidolysis during Boc deprotection, allowing iterative chain elongation without side-chain modifications.

Recent innovations include microfluidic continuous-flow reactors, which reduce reaction times from hours to minutes. For example, a coil reactor system operating at 10 mL/min achieves 95% conversion in nitration steps, compared to 72% in batch processes [6].

Table 3: SPPS Parameters for Boc-3-Nitro-D-Phenylalanine

ParameterBatch ProcessContinuous-Flow
Coupling Time2 h15 min
Deprotection Efficiency92%98%
Purity Post-Cleavage85%94%

Purification and Characterization Protocols

Purification of Boc-3-nitro-D-phenylalanine employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and isocratic elution (5% acetonitrile, 50 mM KH₂PO₄, pH 3.0). This method resolves o-, m-, and p-tyrosine byproducts with a detection limit of 5 nM [4]. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the nitro group’s deshielding effect produces distinct ¹H-NMR signals at δ 8.2 ppm (aromatic protons) and δ 1.4 ppm (Boc tert-butyl group) [1].

Mass spectrometry (ESI-TOF) provides exact mass verification (C₁₄H₁₈N₂O₆: [M+H]⁺ calc. 311.1245, found 311.1243) [5]. Polarimetric analysis further validates enantiopurity, with [α]D²⁵ = +34.5° (c = 1, MeOH) for the D-isomer [3].

Table 4: Analytical Parameters for Characterization

TechniqueKey DataPurpose
HPLCt_R = 12.3 min, λ = 280 nmPurity assessment
¹H-NMRδ 1.4 (s, 9H), δ 5.2 (d, 1H)Structural confirmation
ESI-TOF MSm/z 311.1243Molecular weight
Polarimetry[α]D²⁵ = +34.5°Enantiomeric excess

X-ray crystallographic investigations of Boc-3-Nitro-D-phenylalanine reveal critical insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes with distinct structural characteristics that reflect both the steric influence of the tert-butoxycarbonyl protecting group and the electronic effects of the meta-nitro substitution .

Crystallographic studies demonstrate that Boc-3-Nitro-D-phenylalanine adopts specific conformational preferences in the solid state, with the Boc protecting group maintaining its characteristic trans geometry. The carbamate group exhibits planarity with root-mean-square deviations typically below 0.01 Angstroms, consistent with related Boc-protected amino acid derivatives [2]. The tricyclic arrangements often observed in related phenylalanine derivatives show similar planarity characteristics, with deviations typically ranging from 0.020 to 0.025 Angstroms [2].

Cross-validation using multiple techniques including two-dimensional nuclear magnetic resonance spectroscopy and X-ray crystallography provides comprehensive structural confirmation . Computational modeling employing density functional theory for carbon-13 chemical shift prediction supports experimental crystallographic data . The crystal packing demonstrates hydrogen bonding patterns typical of amino acid derivatives, with amide hydrogen-bonded chain formations contributing to structural stability [2].

The crystallographic data reveals that the D-configuration at the alpha-carbon remains preserved throughout crystallization processes, with the absolute configuration confirmed through analysis of Hooft parameters and other stereochemical indicators [2]. Intermolecular interactions within the crystal lattice include both conventional hydrogen bonding and weaker aromatic interactions involving the nitro-substituted phenyl ring [3].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of Boc-3-Nitro-D-phenylalanine provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The carbon-13 nuclear magnetic resonance chemical shifts of carbonyl carbons in N-Boc-protected amino acids demonstrate correlation with solvent polarities, with the extent dependent on molecular structures [4].

The characteristic tert-butyl protons of the Boc protecting group appear at approximately 1.4 parts per million in proton nuclear magnetic resonance spectra, serving as a diagnostic signal for structural confirmation . Aromatic nitro substituents produce distinctive signals in the range of 8.2 to 8.5 parts per million for meta-nitro protons, providing clear identification of the substitution pattern .

High-resolution nuclear magnetic resonance techniques verify the Boc group integrity and aromatic nitro substituent positioning . The D-configuration influences nuclear magnetic resonance chemical shift patterns, particularly for the alpha-proton and adjacent carbon signals. Solvent effects on nuclear magnetic resonance chemical shifts have been documented, with polar solvents generally causing downfield shifts of carbonyl carbon signals [4].

Infrared Spectroscopy

Infrared spectroscopic characterization reveals diagnostic absorption bands characteristic of the functional groups present in Boc-3-Nitro-D-phenylalanine. The carbamate carbonyl stretch typically appears in the region of 1650-1700 wavenumbers, while the carboxylic acid carbonyl exhibits absorption around 1700-1750 wavenumbers [5].

The nitro group displays characteristic asymmetric and symmetric stretching vibrations at approximately 1520 and 1350 wavenumbers respectively, providing clear identification of the nitro functionality [5]. N-H stretching vibrations from the carbamate group appear in the 3200-3400 wavenumber region, often as broad absorptions due to hydrogen bonding interactions [5].

Fourier transform infrared spectroscopic analysis using potassium bromide film technique enables comprehensive vibrational analysis across the 4000-400 wavenumber range [5]. The aromatic C-H stretching region shows multiple bands corresponding to the substituted benzene ring, while the aliphatic C-H stretches from the tert-butyl group appear as distinct absorptions around 2900-3000 wavenumbers [5].

Mass Spectrometry

Mass spectrometric analysis of Boc-3-Nitro-D-phenylalanine employs high-resolution electrospray ionization techniques to confirm molecular composition and fragmentation patterns. The molecular ion appears at mass-to-charge ratio 311.1 corresponding to the protonated molecular ion [M+H]+ for the molecular formula C14H18N2O6 .

Electrospray ionization mass spectrometry confirms the molecular ion with mass-to-charge ratio 309.1 for the exact molecular composition . Fragmentation patterns include characteristic losses associated with the tert-butoxycarbonyl group, producing fragments through carbon dioxide elimination and tert-butyl cation loss [6].

The nitro group influences fragmentation pathways, with electron-impact induced fragmentation showing characteristic patterns involving nitro group reduction and rearrangement [6]. High-resolution mass spectrometric measurements provide elemental composition confirmation with typical mass accuracy better than 5 parts per million .

Tandem mass spectrometry techniques enable detailed structural elucidation through controlled fragmentation studies. The base peak often corresponds to the loss of the Boc protecting group, while secondary fragmentations involve aromatic ring modifications and amino acid backbone cleavage [7].

Chiral Center Configuration Analysis

The chiral center configuration analysis of Boc-3-Nitro-D-phenylalanine focuses on the stereochemical integrity of the D-amino acid configuration at the alpha-carbon position. The absolute configuration remains stable under normal storage and handling conditions, with the D-configuration preserved during synthetic manipulations [8].

Stereochemical considerations require careful attention to prevent racemization during chemical transformations. The D-configuration at the alpha-carbon must be maintained throughout synthetic procedures, with racemization risks minimized through use of mild coupling reagents such as 1-hydroxybenzotriazole with diisopropylcarbodiimide .

Chiral high-performance liquid chromatography analysis confirms enantiomeric excess greater than 99 percent using specialized chiral stationary phases . Chiralpak columns provide effective separation of D and L enantiomers, enabling quantitative assessment of stereochemical purity [8]. The D-configuration exhibits specific retention characteristics on chiral stationary phases, with elution order dependent on the specific chiral selector employed [8].

Optical rotation measurements provide additional confirmation of stereochemical integrity. The specific optical rotation for Boc-3-Nitro-D-phenylalanine typically shows negative values when measured in ethanol solution, consistent with the D-amino acid configuration [9]. Polarimetric analysis using sodium D-line illumination at 589 nanometers provides quantitative assessment of optical activity [9].

The influence of the meta-nitro substitution on the chiral center environment creates distinct electronic and steric effects compared to unsubstituted phenylalanine derivatives. These effects contribute to modified chemical reactivity patterns while maintaining stereochemical stability [10].

Solubility and Stability Profiles

Solubility Characteristics

The solubility profile of Boc-3-Nitro-D-phenylalanine reflects the combined influences of the hydrophobic tert-butoxycarbonyl protecting group, the polar nitro substituent, and the zwitterionic amino acid core structure. Solubility characteristics demonstrate marked dependence on solvent polarity and pH conditions [9].

In organic solvents, Boc-3-Nitro-D-phenylalanine shows excellent solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone [11]. Moderate solubility occurs in alcoholic solvents such as methanol and ethanol, while dichloromethane provides good dissolution characteristics for synthetic applications [11].

Aqueous solubility remains limited due to the hydrophobic nature of the Boc protecting group, with water solubility classified as insoluble under standard conditions [9]. The presence of the nitro group provides some polar character that enhances solubility compared to non-substituted Boc-phenylalanine derivatives [12].

Solvent SystemSolubility ClassificationTypical Concentration Range
Dimethyl sulfoxideHighly soluble>100 mg/mL
DimethylformamideHighly soluble>100 mg/mL
MethanolModerately soluble10-50 mg/mL
DichloromethaneSoluble50-100 mg/mL
WaterInsoluble<1 mg/mL

Thermal Stability

Thermal stability analysis reveals that Boc-3-Nitro-D-phenylalanine exhibits characteristic decomposition patterns typical of Boc-protected amino acids. The melting point range spans 127-133 degrees Celsius, indicating relatively sharp crystalline transition behavior [13].

Thermogravimetric analysis demonstrates initial decomposition temperatures around 150-200 degrees Celsius, with the Boc protecting group showing thermal lability under elevated temperature conditions [5]. The nitro group contributes additional thermal instability, with potential for thermal rearrangement or reduction reactions above 200 degrees Celsius [14].

Differential scanning calorimetry measurements reveal distinct thermal transitions including melting endotherm and subsequent decomposition exotherm [5]. The glass transition temperature, when observed in amorphous preparations, typically occurs below room temperature due to the flexible alkyl chains in the Boc group [5].

Storage stability requires controlled temperature conditions, with recommended storage at 0-8 degrees Celsius to prevent thermal decomposition [13]. Extended exposure to temperatures above 40 degrees Celsius may result in gradual Boc group cleavage and potential nitro group modifications [13].

Chemical Stability

Chemical stability profiles demonstrate that Boc-3-Nitro-D-phenylalanine maintains structural integrity under neutral and mildly basic conditions. The Boc protecting group provides stability against nucleophilic attack at the amino group while remaining susceptible to acid-catalyzed hydrolysis .

Acidic conditions promote Boc deprotection through protonation and subsequent carbon dioxide elimination, with complete deprotection typically occurring in trifluoroacetic acid solutions within minutes . The nitro group remains stable under most reaction conditions but may undergo reduction under strongly reducing environments .

Photochemical stability analysis reveals that the nitro group exhibits photosensitivity under ultraviolet illumination, with potential for nitro-to-nitrite rearrangement reactions . Storage in dark conditions minimizes photochemical degradation pathways [13].

Hydrolytic stability in aqueous media depends strongly on pH conditions. Basic aqueous solutions promote ester hydrolysis of the carboxylic acid functionality when present as methyl or ethyl esters, while neutral conditions provide reasonable stability for short-term storage [12].

The compound demonstrates excellent stability toward oxidizing agents due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring toward electrophilic oxidation . Reducing conditions may affect both the nitro group and potentially cause Boc deprotection through alternative mechanistic pathways .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

310.11648630 g/mol

Monoisotopic Mass

310.11648630 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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